![molecular formula C20H22N2O6S B14969287 Methyl 2-methyl-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B14969287.png)
Methyl 2-methyl-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a methanesulfonyl group and a methylbenzoate moiety further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring system.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.
Amidation: The amido group is introduced by reacting the intermediate with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-5-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate
- Methyl 3-[(2R)-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido]benzoate
Uniqueness
Methyl 3-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)-2-methylbenzoate is unique due to its specific substitution pattern and functional groups. The presence of the methanesulfonyl group and the benzoxazepine core distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C20H22N2O6S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
methyl 2-methyl-3-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22N2O6S/c1-13-14(20(24)27-2)7-6-8-15(13)21-19(23)18-11-12-22(29(3,25)26)16-9-4-5-10-17(16)28-18/h4-10,18H,11-12H2,1-3H3,(H,21,23) |
Clé InChI |
GDFBPRDGLPQMQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


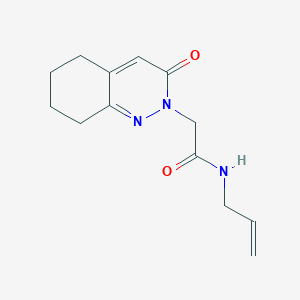
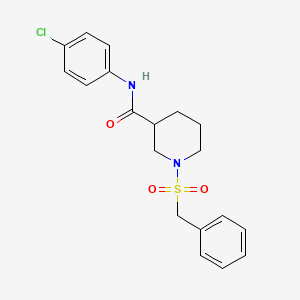
![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14969230.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14969231.png)
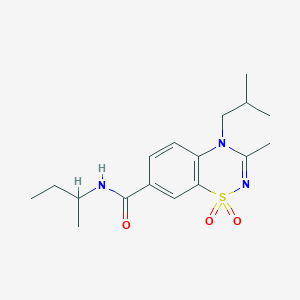
![N-[2-(diethylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14969244.png)
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14969249.png)
![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B14969256.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969262.png)
![N~6~-(3-methylbutyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14969277.png)
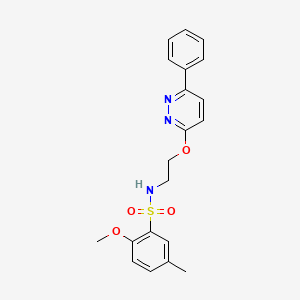
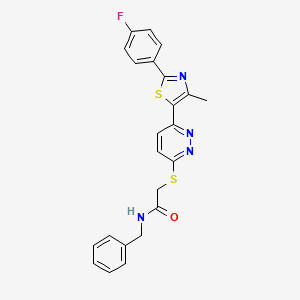
![azepan-1-yl[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone](/img/structure/B14969291.png)
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969297.png)
